
Tamra-peg4-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamra-peg4-dbco is a PEG-based TAMRA dye that contains a DBCO group . This enables Click Chemistry, a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . The TAMRA dye is widely used in oligonucleotide labeling and automated DNA sequencing applications .
Synthesis Analysis
The synthesis of Tamra-peg4-dbco involves the reaction of DBCO with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .Molecular Structure Analysis
The molecular formula of Tamra-peg4-dbco is C54H57N5O10 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
Tamra-peg4-dbco is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Tamra-peg4-dbco has a molecular weight of 936.06 g/mol . It appears as a solid, light brown to brown in color . It is soluble in DMSO, DMF, and DCM .Applications De Recherche Scientifique
Fluorescent Labeling
Tamra-peg4-dbco is used in fluorescent labeling . The TAMRA dye has achieved prominence as a dye for oligonucleotide labeling . It reacts with azides via a copper-free “click chemistry” reaction to form a stable triazole . This copper-free variation of click reaction overcomes a major shortcoming of copper-catalyzed click reaction – the need for copper catalyst .
DNA Sequencing
Tamra-peg4-dbco is widely used in automated DNA sequencing applications . The DBCO group enables copper-free Click Chemistry for oligonucleotide labeling .
Live Cell Staining
The presence of copper can damage certain enzymes and photoproteins like RPE, and is problematic in staining the surface of live cells . In applications where the presence of copper is a concern, Tamra-peg4-dbco is an ideal alternative to copper requiring fluorescent alkynes .
Bioorthogonal Chemistry
DBCO will react with azide functionalized compounds or biomolecules without catalyst to form a stable triazole linkage . This is an ideal alternative to copper intolerant applications .
Solubility Enhancement
The hydrophilic PEG spacer in Tamra-peg4-dbco increases solubility in aqueous media . This makes it suitable for use in various aqueous solutions.
Imaging Studies
Tamra is a fluorescent dye that is often used in imaging studies , such as fluorescent microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays .
Mécanisme D'action
Target of Action
Tamra-peg4-dbco is a PEG derivative containing a TAMRA dye and a DBCO group . The primary targets of Tamra-peg4-dbco are azide functionalized compounds or biomolecules . The DBCO group in the compound reacts with these azide groups to form a stable triazole linkage . This reaction is an ideal alternative to copper intolerant applications .
Mode of Action
The DBCO group in Tamra-peg4-dbco enables a copper-free Click Chemistry . It reacts with azide functionalized compounds or biomolecules without a catalyst to form a stable triazole linkage . This reaction is also referred to as the strain-promoted alkyne-azide cycloaddition (SPAAC) .
Biochemical Pathways
Tamra-peg4-dbco is used in the azido alkyne cycloaddition (SPAAC) without copper ion catalysis . The kinetic constant of the second order reaction can reach 1 . This reaction is part of the Click Chemistry group of reactions, which are known for being fast, simple to use, easy to purify, versatile, regiospecific, and yielding high product yields .
Pharmacokinetics
The hydrophilic PEG spacer in Tamra-peg4-dbco increases its solubility in aqueous media . This property is crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and it significantly impacts the bioavailability of the compound .
Result of Action
The result of the action of Tamra-peg4-dbco is the formation of a stable triazole linkage with azide functionalized compounds or biomolecules . This reaction is used for oligonucleotide labeling and automated DNA sequencing applications .
Action Environment
The action of Tamra-peg4-dbco is influenced by environmental factors. For instance, the compound is stored at -20°C . The solubility of the compound in aqueous media is increased by the hydrophilic PEG spacer, which is crucial for its action in biological environments .
Propriétés
IUPAC Name |
5-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H57N5O10/c1-57(2)41-16-19-44-48(34-41)69-49-35-42(58(3)4)17-20-45(49)52(44)43-18-15-39(33-46(43)54(63)64)53(62)56-24-26-66-28-30-68-32-31-67-29-27-65-25-22-50(60)55-23-21-51(61)59-36-40-11-6-5-9-37(40)13-14-38-10-7-8-12-47(38)59/h5-12,15-20,33-35H,21-32,36H2,1-4H3,(H2-,55,56,60,62,63,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYTXEJLXHBCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H57N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tamra-peg4-dbco | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

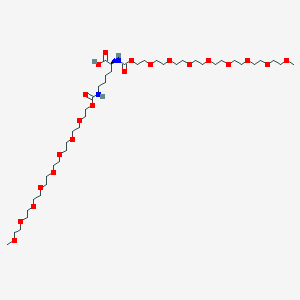
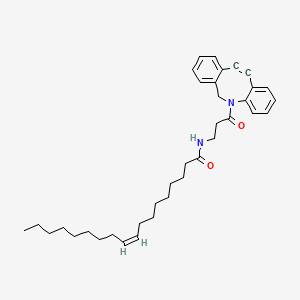
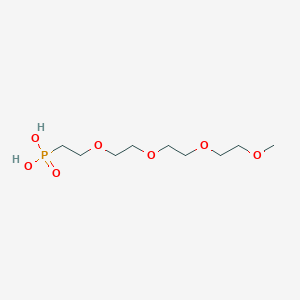

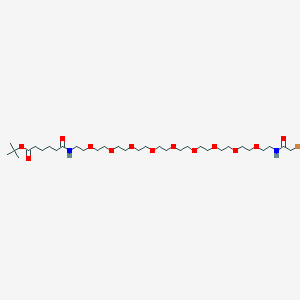
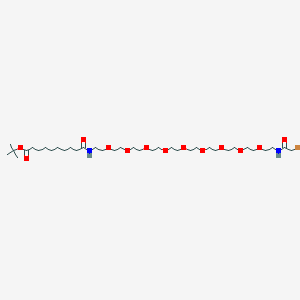

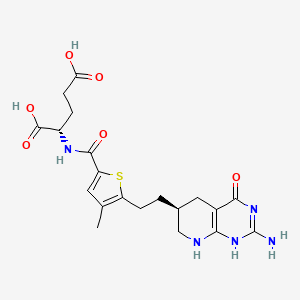
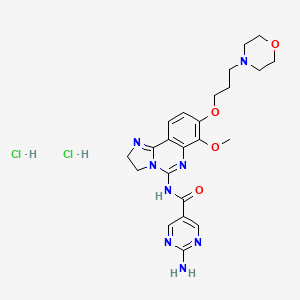
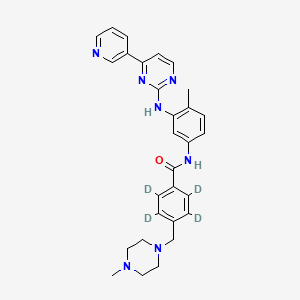
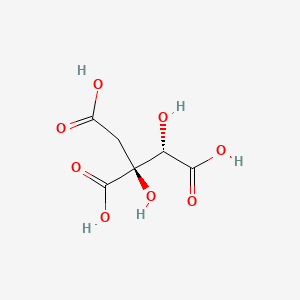
![2-[3-[(2,6-Dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(3-pyridinylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B8106688.png)
![N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)
![2-[(1E,3E,5E,7Z)-7-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)hepta-1,3,5-trienyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B8106700.png)